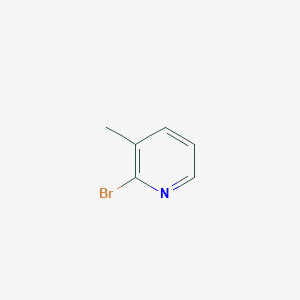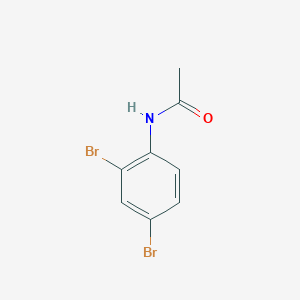
2-ブロモ-3-メチルピリジン
概要
説明
2-Bromo-3-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a methyl group at the third position on the pyridine ring. This compound is a clear, slightly yellow to light brown liquid with a molecular weight of 172.02 g/mol .
科学的研究の応用
2-Bromo-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
2-Bromo-3-methylpyridine is a type of halogenated methylpyridine compound . It is primarily used as an intermediate in organic synthesis It is known to be used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors .
Mode of Action
It is known to be involved in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors work by competitively inhibiting the adenosine triphosphate (ATP) binding site of the p38α MAP kinase, thereby preventing the phosphorylation and activation of the kinase .
Biochemical Pathways
2-Bromo-3-methylpyridine is involved in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α MAP kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, such as the release of pro-inflammatory cytokines . Therefore, the inhibition of p38α MAP kinase can be used as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Result of Action
As a precursor in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, its ultimate effect would be the inhibition of the p38α map kinase . This could result in the reduction of pro-inflammatory cytokine release, potentially providing therapeutic benefits in cytokine-driven diseases .
Action Environment
The action of 2-Bromo-3-methylpyridine, like other organic compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with it. For instance, it should be kept away from strong oxidizing agents and heat sources . Furthermore, it should be stored in a cool, well-ventilated environment .
生化学分析
Biochemical Properties
It is known that brominated compounds can interact with various enzymes and proteins due to the high reactivity of the bromine atom
Cellular Effects
Brominated compounds can influence cell function by interacting with various cellular components and pathways
Molecular Mechanism
It is known that brominated compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylpyridine can be synthesized through various methods. One common method involves the bromination of 3-methylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-3-methylpyridine often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions: 2-Bromo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products:
Substitution Reactions: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with the aryl group from the boronic acid.
類似化合物との比較
2-Bromo-3-methylpyridine can be compared with other brominated pyridines:
2-Bromo-4-methylpyridine: Similar structure but with the bromine atom at the fourth position.
2-Bromo-5-methylpyridine: The bromine atom is at the fifth position, leading to variations in its chemical behavior and uses.
3-Bromo-2-methylpyridine: The positions of the bromine and methyl groups are reversed, resulting in distinct properties and applications.
The uniqueness of 2-Bromo-3-methylpyridine lies in its specific substitution pattern, which influences its reactivity and suitability for certain chemical transformations and applications .
特性
IUPAC Name |
2-bromo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSISEFPCYMBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277793 | |
| Record name | 2-bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-17-9 | |
| Record name | 2-Bromo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3430-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2-Bromo-3-methylpyridine play in the formation of molecular salts with bromanilic acid?
A1: 2-Bromo-3-methylpyridine acts as a proton acceptor in the formation of molecular salts with bromanilic acid. [] Specifically, the nitrogen atom in the pyridine ring readily accepts a proton from the bromanilic acid molecule, leading to a charge-assisted bifurcated N-H...O hydrogen bond. This interaction is crucial in the crystal engineering of these complexes, influencing the resulting supramolecular synthons and overall crystal packing. []
Q2: How does the presence of 2-Bromo-3-methylpyridine as a ligand influence the magnetic properties of copper(II) complexes?
A2: Research indicates that incorporating 2-Bromo-3-methylpyridine as a ligand in dichlorocopper(II) complexes can significantly impact their magnetic behavior. [] In the crystal structure of dichloro(2-bromo-3-methylpyridine)copper(II), the copper(II) ions are bridged by chloride ions, forming chains. Notably, the presence of 2-Bromo-3-methylpyridine as a ligand contributes to a square pyramidal coordination geometry around the copper(II) ions. [] This specific arrangement, alongside the bridging chloride ions, facilitates ferromagnetic exchange interactions along the chains, leading to an overall ferromagnetic behavior observed at low temperatures. []
Q3: Can 2-Bromo-3-methylpyridine be utilized in the synthesis of other complex molecules, and if so, how?
A3: Yes, 2-Bromo-3-methylpyridine serves as a valuable starting material in organic synthesis. One notable example is its application in the asymmetric synthesis of (-)-evoninic acid, a naturally occurring sesquiterpenoid. [] The process involves using a 2-bromo-3-methylpyridine-derived Gilman homocuprate reagent, which undergoes conjugate addition to an α,β-unsaturated ester. [] This crucial step, followed by subsequent modifications, allows for the efficient construction of the target molecule with the desired stereochemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)







